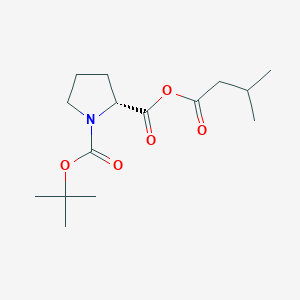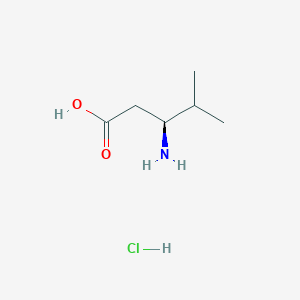
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
概要
説明
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1376217-48-9 . It has a molecular weight of 189.66 and its IUPAC name is 1-(4-fluoro-3-methylphenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound this compound should be stored at room temperature, and kept dry and cool .科学的研究の応用
Novel Synthesis and Derivatives
- Synthesis Methods: The synthesis of related fluoro-amine compounds, such as 3-fluoro-1-aminoadamantane, has been achieved through convenient and rapid reaction sequences. This synthesis process can be adapted for similar fluoro-amine compounds like 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride (Anderson, Burks, & Harruna, 1988).
Kinetics and Reaction Mechanisms
- Chemical Reactions and Products: The kinetics of reactions involving fluoro-amine compounds, leading to complex products such as 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, have been studied. This highlights the complex nature and potential applications of fluoro-amine derivatives in chemical synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).
Potential Cytotoxic Agents
- Medical Research Applications: Derivatives of similar fluoro-amine compounds have been investigated as potential cytotoxic agents, implying possible applications in cancer research and treatment (Mete, Gul, & Kazaz, 2007).
Antibacterial Activity
- Antibacterial Compounds: Research into compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates the potential of fluoro-amine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Materials Science Applications
- Liquid Crystalline Polyethers: Fluoro-amine derivatives like 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane have been used in the synthesis of liquid crystalline polyethers, suggesting applications in materials science and engineering (Percec & Zuber, 1992).
Advanced Ligand Design
- Chelating Ligands for Metals: The synthesis of potentially hexadentate amine phenol ligands, which include fluoro-amine derivatives, opens up possibilities in the field of ligand design for metal coordination (Liu et al., 1993).
Enantiomer Separation and Use
- Chiral Derivatizing Agent: The enantiomers of 2-fluoro-2-phenyl-1-aminoethane have been separated and used as chiral derivatizing agents, demonstrating the importance of fluoro-amine compounds in stereochemistry (Hamman, 1989).
Antitumor Activity
- Synthesis of Potential Antitumor Agents: Research into compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlights the role of fluoro-amine derivatives in synthesizing potential antitumor agents (Hao et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties will greatly impact the bioavailability of the compound, determining how much of the drug reaches its targets.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets and mode of action.
生化学分析
Biochemical Properties
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with transaminases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of various amines and amino acids. Additionally, the compound may interact with monoamine oxidases, enzymes responsible for the breakdown of monoamines, influencing neurotransmitter levels in the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression patterns and metabolic shifts within the cell. The compound’s impact on neurotransmitter levels can also affect neuronal cell function, potentially influencing mood and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can act as a substrate for transaminases, facilitating the transfer of amino groups. It may also inhibit or activate certain enzymes, such as monoamine oxidases, thereby altering the breakdown of neurotransmitters. These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by transaminases, leading to the formation of various amine derivatives. The compound may also interact with monoamine oxidases, influencing the breakdown of neurotransmitters. These interactions can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, influencing various biochemical processes within the cell .
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFSEOLAJTAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


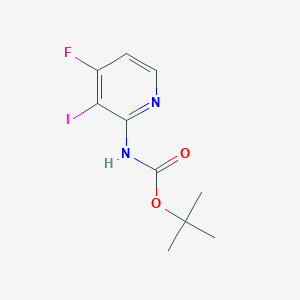
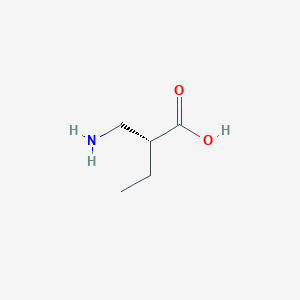


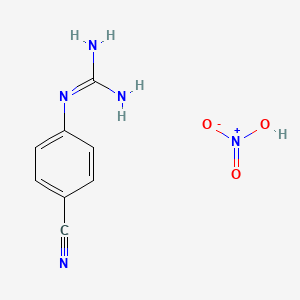
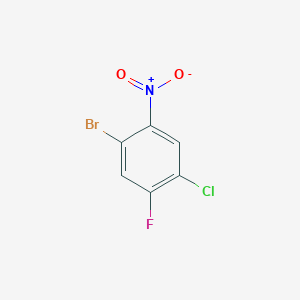

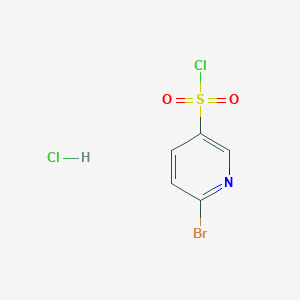

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)
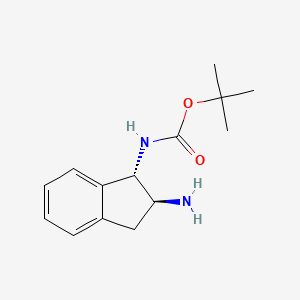
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
